bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide
Description
Bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide is a sulfonamide derivative characterized by two bromine substituents (one on the methylsulphonyl group and another on the aromatic ring), a trifluoromethylphenyl group, and a dual sulfonamide backbone. This structure confers unique electronic and steric properties, making it a candidate for applications in agrochemical or pharmaceutical research.
Properties
IUPAC Name |
1-bromo-N-(bromomethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2F3NO4S2/c10-5-20(16,17)15(21(18,19)6-11)8-3-1-2-7(4-8)9(12,13)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZJXSAHDUGXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(S(=O)(=O)CBr)S(=O)(=O)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide is a complex sulfonamide compound known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C_9H_8Br_2F_3N_0_4S_2 with a molecular weight of approximately 475.1 g/mol . Its structure features a sulfonamide group, bromine atoms, and a trifluoromethyl group, which are significant for enhancing its reactivity and biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C_9H_8Br_2F_3N_0_4S_2 |
| Molecular Weight | 475.1 g/mol |
| Functional Groups | Sulfonamide, Bromine, Trifluoromethyl |
Antibacterial Properties
This compound exhibits notable antibacterial properties characteristic of sulfonamides. These compounds typically act as inhibitors of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
- Folic Acid Synthesis Inhibition : The sulfonamide moiety competes with para-aminobenzoic acid (PABA), inhibiting the synthesis of dihydropteroate synthase.
- Enhanced Potency : The presence of trifluoromethyl groups often correlates with increased potency against various biological targets due to their electron-withdrawing nature, which can enhance the compound's binding affinity to bacterial enzymes.
Case Studies and Research Findings
- Inhibition Studies : Research has shown that compounds similar to this compound can inhibit bacterial strains effectively at low concentrations. For instance, studies demonstrated significant inhibition of Gram-negative bacteria using related sulfonamide compounds .
- Therapeutic Applications : The compound's structure suggests potential applications in drug development targeting resistant bacterial strains. The dual functionality of bromination and trifluoromethylation may provide a pathway for developing new antibiotics that combat antibiotic resistance .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other biologically active compounds. Below is a comparison table highlighting these compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sulfanilamide | C_7H_10N_2O_2S | Basic sulfonamide antibiotic |
| Triflumizole | C_{14}H_{13}F_{3}N_{2}O | Triazole fungicide with trifluoromethyl group |
| Bicalutamide | C_{18}H_{14}F_{4}N_{2}O | Antiandrogen used in prostate cancer treatment |
The unique combination of functionalities in this compound enhances its reactivity and biological activity compared to simpler sulfonamides or other fluorinated compounds.
Scientific Research Applications
Antibacterial Activity
Bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide exhibits notable antibacterial properties. Sulfonamides are recognized for inhibiting bacterial folic acid synthesis, making this compound a candidate for developing new antibiotics.
Case Study:
In vitro studies have demonstrated that compounds with similar structures can effectively inhibit the growth of resistant bacterial strains, suggesting that our compound may also show promise in this area.
Drug Development
The compound's unique structural features allow it to interact with various biological targets, making it a valuable candidate in drug design. The trifluoromethyl group can enhance lipophilicity and metabolic stability.
Research Insight:
Recent studies have indicated that modifications to sulfonamide structures can lead to increased potency against specific cancer cell lines, highlighting potential applications in oncology.
Polymer Chemistry
This compound can serve as an effective building block in polymer synthesis due to its reactive bromine atoms. This allows for the development of novel materials with tailored properties.
Data Table: Comparison of Similar Compounds in Polymer Synthesis
| Compound Name | Functional Groups | Application |
|---|---|---|
| Sulfanilamide | Sulfonamide | Antibacterial polymers |
| Triflumizole | Triazole | Fungicides in polymers |
| Bicalutamide | Antiandrogen | Cancer treatment formulations |
The dual brominated structure of our compound offers enhanced reactivity compared to simpler sulfonamides or other fluorinated compounds, potentially leading to innovative material applications .
Biological Interaction Studies
Understanding the binding affinity of this compound to various biological targets is crucial for optimizing its therapeutic use. Techniques such as molecular docking and surface plasmon resonance are commonly employed to study these interactions.
Example Study:
A recent interaction study revealed that modifications in the sulfonamide moiety could significantly influence binding affinities to target proteins involved in cancer pathways, suggesting avenues for further research and development.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide and related sulfonamide derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | CAS Number |
|---|---|---|---|---|
| This compound | C₁₀H₉Br₂F₃NO₄S₂* | ~528.1† | Bromomethylsulphonyl, bromo, trifluoromethylphenyl | Not Provided |
| N-[3-Bromo-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide | C₉H₉BrF₃NO₂S | 332.14 | Bromo, trifluoromethylphenyl, methylsulfonamide | 1198181-34-8 |
| 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | C₁₀H₁₁BrF₃NO₂S | 346.16 | Bromo, trifluoromethylphenyl, propylsulfonamide | 951884-67-6 |
| 5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide | C₁₄H₁₀BrClN₄O₂S₂ | 468.74 | Bromo, chlorophenylmethyl-triazole, thiophene-sulfonamide | 827593-21-5 |
| Sulfentrazone (herbicide) | C₁₁H₁₀Cl₂F₂N₄O₃S | 387.18 | Dichlorophenyl, triazolone, methylsulfonamide | 122836-35-5 |
| Bicalutamide (anti-androgen) | C₁₈H₁₄F₄N₂O₄S | 430.37 | Cyano-trifluoromethylphenyl, fluorophenylsulfonyl | 90357-06-5 |
*Hypothesized formula based on structural analogs. †Estimated using atomic mass data.
Key Differences and Implications
Substituent Effects: The target compound’s bromomethylsulphonyl group distinguishes it from analogs like N-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide (), which has a simpler methylsulfonamide. This bromine-rich structure may increase electrophilicity, enhancing reactivity in cross-coupling or alkylation reactions .
Heterocyclic vs. Aromatic Systems :
- The thiophene-sulfonamide in 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide () introduces a sulfur-containing heterocycle, which may confer distinct electronic properties (e.g., π-π stacking interactions) compared to the target’s purely aromatic system .
However, its dual bromine substituents may require evaluation of environmental persistence . Bicalutamide () highlights sulfonamide utility in pharmaceuticals, though the target’s bromine content may necessitate toxicity studies before therapeutic exploration .
Research Findings and Gaps
- Biological Activity: No direct data exists for the target compound, but analogs like sulfentrazone and bicalutamide suggest possible herbicidal or receptor-binding activity. Further in vitro assays are needed to confirm these hypotheses .
- Stability : The bromomethyl group may render the compound susceptible to hydrolysis, necessitating stability studies under varying pH and temperature conditions.
Preparation Methods
Direct Dual Sulfonylation of 3-(Trifluoromethyl)Aniline
This method involves the reaction of 3-(trifluoromethyl)aniline with methanesulphonyl chloride in the presence of a base such as pyridine or triethylamine to form N-(3-(trifluoromethyl)phenyl)methanesulphonamide. Subsequent bromination at the methyl group is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., azobisisobutyronitrile, AIBN) in carbon tetrachloride. A second sulfonylation with bromomethanesulphonyl chloride introduces the bromomethylsulphonyl moiety, requiring careful temperature control (−10°C to 25°C) to prevent overhalogenation.
Key Reaction:
$$
\text{N-(3-(Trifluoromethyl)phenyl)methanesulphonamide} + \text{Bromomethanesulphonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} \quad
$$
Stepwise Bromination-Sulfonylation Approach
An alternative pathway begins with the preparation of bromomethanesulphonamide via sulfonation of methylamine followed by bromination. This intermediate is then coupled to 3-(trifluoromethyl)aniline using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Final bromination at the sulfonylmethyl group is performed using elemental bromine in dichloromethane, yielding the target compound.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent selection, stoichiometry, and reaction duration. Data from comparative studies are summarized below:
Purification and Isolation Techniques
Post-synthesis purification is essential due to the compound’s propensity for residual brominated byproducts. Flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates the target compound. Recrystallization from ethanol/water mixtures (9:1) enhances purity to >98%, as confirmed by HPLC.
Analytical Characterization
Spectroscopic and chromatographic data validate structural integrity:
| Technique | Key Signals | Interpretation |
|---|---|---|
| $$^1$$H NMR | δ 7.85 (d, J = 8.5 Hz, 2H, Ar–H), δ 4.45 (s, 2H, SO$$2$$CH$$2$$Br) | Aromatic and bromomethyl protons |
| $$^{13}$$C NMR | δ 142.5 (q, J = 32 Hz, CF$$3$$), δ 56.8 (SO$$2$$CH$$_2$$Br) | Trifluoromethyl and sulfonyl carbons |
| HRMS | m/z 487.8762 [M+H]$$^+$$ (calc. 487.8759) | Confirms molecular formula |
Challenges and Mitigation Strategies
- Overbromination : Controlled addition of NBS at low temperatures minimizes di- or tri-brominated byproducts.
- Sulfonamide Hydrolysis : Anhydrous conditions (molecular sieves) prevent decomposition of the sulfonamide group.
- Purification Complexity : Gradient elution in chromatography resolves structurally similar impurities.
Industrial and Pharmacological Relevance
While specific applications of this compound remain proprietary, its structural motifs align with RORγ (retinoic acid receptor-related orphan receptor gamma) modulators described in patent WO2013029338A1. Such agents are investigated for autoimmune diseases, suggesting potential therapeutic utility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via sequential sulfonylation and bromination steps. A two-step approach is often employed:
Sulfonamide formation : Reacting 3-(trifluoromethyl)aniline with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the monosubstituted sulfonamide intermediate.
Bromination : Introducing bromine at the methylsulfonyl group using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions .
- Optimization : Design of Experiments (DoE) principles, such as varying temperature, stoichiometry, and reaction time, can systematically improve yields. Flow-chemistry setups (e.g., continuous-flow reactors) enhance reproducibility and reduce side reactions .
Q. What analytical techniques are most effective for characterizing the crystal structure and purity of this compound?
- X-ray crystallography is the gold standard for resolving the spatial arrangement of bromine and trifluoromethyl groups, as demonstrated for analogous N-aryl sulfonamides .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) are critical. For brominated derivatives, mass spectrometry (ESI-MS) confirms molecular weight .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (bromo, trifluoromethyl) influence the compound’s reactivity in nucleophilic substitution reactions?
- Electronic effects : The trifluoromethyl group induces strong electron-withdrawing effects via inductive withdrawal, polarizing the sulfonamide S–N bond and enhancing susceptibility to nucleophilic attack. Bromine at the methylsulfonyl group further stabilizes transition states through resonance and steric effects.
- Experimental validation : Comparative kinetic studies with non-brominated analogs (e.g., replacing Br with Cl) reveal accelerated reaction rates in SN2 mechanisms. Density Functional Theory (DFT) calculations can quantify charge distribution .
Q. What strategies mitigate regioselectivity challenges during bromination of the methylsulfonyl group?
- Regioselective control : Radical bromination (e.g., NBS/UV light) preferentially targets the methylsulfonyl group due to its higher radical stability compared to aromatic positions. Solvent polarity (e.g., CCl₄ vs. DMF) and temperature (0–25°C) fine-tune selectivity .
- Case study : In N-(2-bromophenyl)-4-methylbenzenesulfonamide, bromination at the methyl group achieved >90% selectivity under low-temperature radical conditions .
Q. How can intermediates in the synthesis pathway be trapped and analyzed to elucidate mechanistic pathways?
- Trapping methods : Quenching reactions at controlled timepoints with cold ether or aqueous workup isolates intermediates.
- Advanced characterization : Cryogenic NMR (e.g., ¹⁹F NMR at −80°C) and in-situ IR spectroscopy monitor transient species. Mass spectrometry with ion mobility (IMS-MS) differentiates isobaric intermediates .
Contradictions and Limitations
- Synthesis yields : reports >95% purity for bromophenyl triflates but does not address scalability for multi-step syntheses. Bench-scale optimizations () suggest trade-offs between yield and reaction time.
- Substituent effects : While trifluoromethyl groups generally enhance electrophilicity (), steric hindrance in bulky derivatives (e.g., N-benzyl analogs) may reduce reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
